Oral Bioavailability: Paeoniflorgenin Is Detectable in Serum While Paeoniflorin Is Not
Following oral administration of paeoniflorin-containing Paeoniae Radix decoction to rats, paeoniflorgenin was the sole detectable circulating metabolite in serum, while parent paeoniflorin levels remained below the detection limit throughout the study period [1]. This provides direct evidence that paeoniflorgenin, not paeoniflorin, constitutes the systemically available bioactive form. Pharmacokinetic parameters for paeoniflorgenin included a Cmax of 8.0 μg/mL, tmax of 10 minutes, and AUC(0-t) of 487.0 μg·min/mL [1].
| Evidence Dimension | Serum concentration following oral administration |
|---|---|
| Target Compound Data | Cmax: 8.0 μg/mL; AUC(0-t): 487.0 μg·min/mL; tmax: 10 min |
| Comparator Or Baseline | Paeoniflorin: Below detection limit throughout study |
| Quantified Difference | Target detectable; comparator undetectable |
| Conditions | Oral administration of Paeoniae Radix decoction to rats; serum analyzed by HPLC/UV |
Why This Matters
This establishes that paeoniflorgenin is the only relevant compound for in vivo efficacy studies and that purchasing paeoniflorin for systemic pharmacological research is scientifically indefensible.
- [1] Hsiu SL, Lin YT, Wen KC, Hou YC, Chao PD. A deglucosylated metabolite of paeoniflorin of the root of Paeonia lactiflora and its pharmacokinetics in rats. Planta Med. 2003 Dec;69(12):1113-8. PMID: 14750027. View Source
